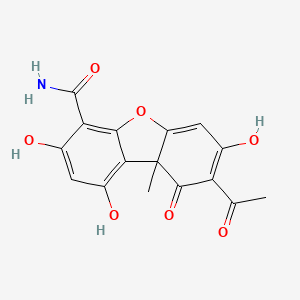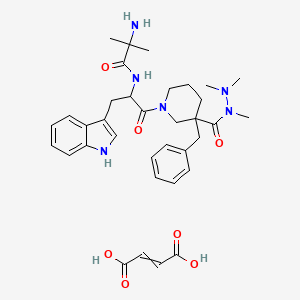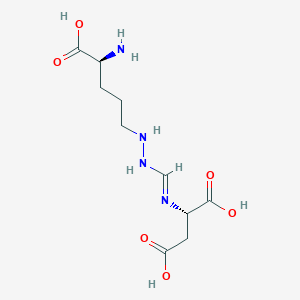![molecular formula C51H101NO5 B11930131 8-[8-(2-hexyldecanoyloxy)octyl-(3-hydroxypropyl)amino]octyl 2-hexyldecanoate](/img/structure/B11930131.png)
8-[8-(2-hexyldecanoyloxy)octyl-(3-hydroxypropyl)amino]octyl 2-hexyldecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-[8-(2-Hexyldecanoyloxy)octyl-(3-hydroxypropyl)amino]octyl 2-hexyldecanoate is a synthetic compound known for its unique structure and properties. It is an amino lipid with ester bonds located adjacent to the nitrogen amine. This compound is particularly notable for its ability to encapsulate mRNA efficiently, making it a valuable component in the preparation of mRNA nanocarriers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-[8-(2-hexyldecanoyloxy)octyl-(3-hydroxypropyl)amino]octyl 2-hexyldecanoate involves multiple steps. One common method includes the esterification of hexyldecanoic acid with octanol in the presence of a catalyst. The resulting ester is then reacted with an amino alcohol, such as 3-hydroxypropylamine, under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification and amination processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
8-[8-(2-Hexyldecanoyloxy)octyl-(3-hydroxypropyl)amino]octyl 2-hexyldecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines and esters.
Wissenschaftliche Forschungsanwendungen
8-[8-(2-Hexyldecanoyloxy)octyl-(3-hydroxypropyl)amino]octyl 2-hexyldecanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of lipid metabolism and membrane dynamics.
Medicine: Utilized in the development of mRNA vaccines and gene therapy vectors due to its ability to encapsulate and deliver nucleic acids efficiently.
Industry: Applied in the formulation of nanocarriers for drug delivery and cosmetic products.
Wirkmechanismus
The compound exerts its effects primarily through its ability to encapsulate and deliver mRNA. The ester bonds and amino groups facilitate the formation of stable complexes with nucleic acids. Upon cellular uptake, the compound undergoes endosomal escape, releasing the mRNA into the cytoplasm for translation. This process involves interactions with cellular membranes and the formation of nonbilayer lipid structures, promoting membrane destabilization and mRNA release .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **Heptadecan-9-yl 8-[(2-hydroxyethyl)(8-nonyloxy)-8-oxooctyl]amino]octanoate
- BP Lipid 220
Uniqueness
8-[8-(2-Hexyldecanoyloxy)octyl-(3-hydroxypropyl)amino]octyl 2-hexyldecanoate is unique due to its specific ester and amino group arrangement, which enhances its ability to encapsulate and deliver mRNA efficiently. Compared to similar compounds, it offers a better balance of delivery efficiency and pharmacokinetics, as well as a rapid lipid clearance profile .
Eigenschaften
Molekularformel |
C51H101NO5 |
|---|---|
Molekulargewicht |
808.3 g/mol |
IUPAC-Name |
8-[8-(2-hexyldecanoyloxy)octyl-(3-hydroxypropyl)amino]octyl 2-hexyldecanoate |
InChI |
InChI=1S/C51H101NO5/c1-5-9-13-17-23-31-40-48(38-29-15-11-7-3)50(54)56-46-35-27-21-19-25-33-42-52(44-37-45-53)43-34-26-20-22-28-36-47-57-51(55)49(39-30-16-12-8-4)41-32-24-18-14-10-6-2/h48-49,53H,5-47H2,1-4H3 |
InChI-Schlüssel |
AIVVOIDSKBHJDX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(CCCCCC)C(=O)OCCCCCCCCN(CCCCCCCCOC(=O)C(CCCCCC)CCCCCCCC)CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![7-[(pyridin-3-ylamino)-thiophen-3-ylmethyl]quinolin-8-ol](/img/structure/B11930088.png)


![3-[4-[2-(2,6-Dichloropyridin-4-yl)ethynyl]phenyl]propanoic acid](/img/structure/B11930145.png)


